molecular formula C8H4Cl2F2O3 B1409993 3,5-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1803831-02-8

3,5-Dichloro-4-(difluoromethoxy)benzoic acid

Cat. No.: B1409993
CAS No.: 1803831-02-8
M. Wt: 257.01 g/mol
InChI Key: PBYKXFVPPMNYCQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzoic acid (C₈H₄Cl₂F₂O₃; MW: 257.02) is a halogenated benzoic acid derivative characterized by two chlorine atoms at positions 3 and 5, a difluoromethoxy group (-OCHF₂) at position 4, and a carboxylic acid functional group . Its CAS registry number is 1803831-02-8, and it is typically synthesized via substitution reactions on a benzoic acid scaffold, followed by hydrolysis or coupling steps . The difluoromethoxy group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or bioactive scaffold due to its structural rigidity and halogen-mediated interactions with biological targets .

Properties

IUPAC Name

3,5-dichloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-1-3(7(13)14)2-5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYKXFVPPMNYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Bulk Chlorination: Using large-scale chlorination reactors to introduce chlorine atoms efficiently.

    Controlled Substitution:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H7Cl2F2O3
  • Molecular Weight: 257.02 g/mol

The compound features dichloro and difluoromethoxy groups attached to a benzoic acid backbone, which enhances its reactivity and interaction with biological systems.

Chemistry

3,5-Dichloro-4-(difluoromethoxy)benzoic acid serves as a valuable building block in organic synthesis. Its halogenated structure allows for various chemical modifications, leading to the synthesis of more complex organic molecules.

Applications in Organic Synthesis:

  • Building Block for Drug Development: It is used to synthesize pharmaceutical intermediates.
  • Reagent in Chemical Reactions: It participates in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Biology

The compound has been investigated for its potential biological activities, particularly in relation to its interaction with enzymes and receptors.

Biological Activity:

  • Antimicrobial Properties: Preliminary studies suggest it may have effects on microbial growth by modulating enzymatic pathways involved in bacterial metabolism.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing biochemical pathways related to inflammation and oxidative stress responses.

Medicine

This compound is being explored for its therapeutic potential.

Therapeutic Applications:

  • Drug Development Precursor: It is a precursor in the synthesis of drugs like Roflumilast, which is used for treating chronic obstructive pulmonary disease (COPD) and asthma due to its role as a phosphodiesterase IV inhibitor .
  • Potential Anti-inflammatory Effects: Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study 1: Synthesis of Roflumilast

In a study exploring the synthesis of Roflumilast from this compound, researchers demonstrated that the compound could be effectively converted into a potent anti-inflammatory agent through a series of chemical transformations involving cyclopropylmethyl halides and oxidation reactions .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups CAS Number
3,5-Dichloro-4-(difluoromethoxy)benzoic acid 3-Cl, 5-Cl, 4-OCHF₂ C₈H₄Cl₂F₂O₃ 257.02 -COOH, -OCHF₂ 1803831-02-8
4-Butoxy-3,5-dichlorobenzoic acid 3-Cl, 5-Cl, 4-O(CH₂)₃CH₃ C₁₁H₁₂Cl₂O₃ 261.02 -COOH, -OCH₂CH₂CH₂CH₃ N/A
3,5-Dichloro-4-(cyclopentyloxy)benzoic acid 3-Cl, 5-Cl, 4-O(cyclopentyl) C₁₂H₁₂Cl₂O₃ 283.13 -COOH, -O-cyclopentyl N/A
3,5-Dichloro-4-hydroxybenzoic acid 3-Cl, 5-Cl, 4-OH C₇H₄Cl₂O₃ 207.01 -COOH, -OH N/A
3-Chloro-4-(difluoromethoxy)benzoic acid 3-Cl, 4-OCHF₂ C₈H₅ClF₂O₃ 222.58 -COOH, -OCHF₂ EN300-312144

Key Observations :

  • Electron-withdrawing effects : The difluoromethoxy group (-OCHF₂) in the target compound enhances acidity compared to alkyl ethers (e.g., butoxy) or hydroxyl groups .
  • Steric hindrance : Bulky substituents like cyclopentyloxy reduce reactivity in coupling reactions compared to smaller groups like -OCHF₂ .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) δH (Aromatic Protons, ppm) δC (Carbonyl, ppm) Solubility (LogP)
This compound Not reported ~7.9–8.1 (s, 2H) ~168–170 (C=O) ~2.5 (estimated)
4-Butoxy-3,5-dichlorobenzoic acid 98–99 7.91 (s, 2H) 169.3 (C=O) ~3.1
3,5-Dichloro-4-hydroxybenzoic acid >200 (decomposes) ~8.0–8.2 (s, 2H) ~170 (C=O) ~1.8
3-Chloro-4-(difluoromethoxy)benzoic acid Not reported ~7.8–8.0 (s, 1H) ~168 (C=O) ~2.3

Key Observations :

  • Melting points : Alkyl-substituted derivatives (e.g., butoxy) exhibit lower melting points (98–99°C) compared to hydroxyl or polar substituents due to reduced crystallinity .
  • NMR shifts : Aromatic protons in 3,5-dichloro derivatives resonate at ~7.9–8.1 ppm, while carbonyl carbons appear at ~168–170 ppm, consistent with electron-withdrawing substituents .

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)benzoic acid is a benzoic acid derivative notable for its unique structural features, including two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H6_6Cl2_2F2_2O3_3
  • Molecular Weight : 257.02 g/mol
  • Structural Characteristics : The presence of halogen substituents significantly influences the compound's reactivity and interaction with biological targets.

Research suggests that this compound may interact with various biological systems through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been studied for its effects on proteasome activity and cathepsins B and L, which are crucial for protein degradation pathways .
  • Modulation of Cellular Pathways : It may influence pathways associated with inflammation and cellular stress responses, potentially serving as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains; further research is needed to elucidate mechanisms.
Anti-inflammatory Potential to reduce inflammation through inhibition of inflammatory mediators .
Cytotoxicity Studies indicate low cytotoxicity in human cell lines at therapeutic concentrations .
Proteasome Activation Induces activity in proteasomal degradation pathways, which may enhance cellular homeostasis .

Case Studies and Research Findings

  • Proteasome Activity Modulation :
    • A study evaluated the effects of various benzoic acid derivatives on proteasome activity. This compound demonstrated significant activation of chymotrypsin-like activity within the proteasome at concentrations as low as 5 μM .
  • Inhibition of Cathepsins :
    • The compound was found to be a potent binder to cathepsins B and L, showing enhanced bioactivity compared to other benzoic acid derivatives. This suggests its potential role in modulating protein degradation pathways relevant to aging and disease .
  • Therapeutic Applications in Respiratory Diseases :
    • Given its anti-inflammatory properties, this compound is being investigated for its potential use in treating respiratory diseases such as COPD. Its ability to inhibit phosphodiesterase (PDE4) has been highlighted as a promising therapeutic target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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